1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S. This compound is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)benzene and 5-(methylthio)benzene.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, nucleophilic substitution, and condensation reactions, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation, while nucleophiles like sodium methoxide (NaOMe) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Reactive Intermediates: Forming reactive intermediates that can modify biomolecules and alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring
Properties
Molecular Formula |
C11H12F2O2S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)3-8-4-9(15-11(12)13)6-10(5-8)16-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
LLMFTFNUSRTZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)OC(F)F |
Origin of Product |
United States |
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